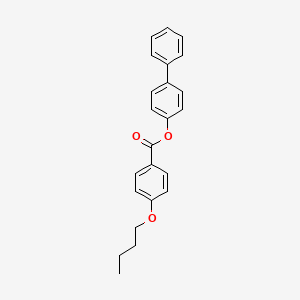

4-Butoxy-benzoic acid biphenyl-4-YL ester

Beschreibung

4-Butoxybenzoesäure-biphenyl-4-ylester ist eine organische Verbindung mit der Summenformel C23H22O3 und einem Molekulargewicht von 346,43 g/mol . Diese Verbindung ist für ihre einzigartigen strukturellen Eigenschaften bekannt, zu denen eine Biphenylgruppe und eine Butoxybenzoesäureester-Einheit gehören. Sie wird aufgrund ihrer interessanten chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Eigenschaften

CAS-Nummer |

55673-03-5 |

|---|---|

Molekularformel |

C23H22O3 |

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

(4-phenylphenyl) 4-butoxybenzoate |

InChI |

InChI=1S/C23H22O3/c1-2-3-17-25-21-13-11-20(12-14-21)23(24)26-22-15-9-19(10-16-22)18-7-5-4-6-8-18/h4-16H,2-3,17H2,1H3 |

InChI-Schlüssel |

VJSYOVZRKMTCIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Butoxybenzoesäure-biphenyl-4-ylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Estergruppe kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu den entsprechenden Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Salpetersäure zur Nitrierung oder Brom zur Bromierung.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Nitro- oder halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

4-Butoxybenzoesäure-biphenyl-4-ylester wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorstufe in der Synthese von pharmazeutischen Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 4-Butoxybenzoesäure-biphenyl-4-ylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure und den entsprechenden Alkohol freizusetzen, die mit verschiedenen Enzymen und Rezeptoren in biologischen Systemen interagieren können. Die Biphenylgruppe kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen und so deren Funktion und Aktivität beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-benzoic acid biphenyl-4-YL ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-benzoic acid biphenyl-4-YL ester is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 4-Butoxy-benzoic acid biphenyl-4-YL ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The biphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Methylbenzoesäure-biphenyl-4-ylester

- Benzoesäure-biphenyl-4-ylester

- 3,5-Di-tert-butylbenzoesäure-biphenyl-4-ylester

- Benzoesäure-4-hydroxyphenylester

- 4-Styrylbenzoesäure-biphenyl-3-ylester

- 4-Brombenzoesäure-biphenyl-4-ylester

- Benzoesäure-4-benzylphenylester

- Benzoesäure-4-iodphenylester

- 4-Brommethylbenzoesäure-phenylester

- 4-Methoxybenzoesäure-chinolin-8-ylester

Einzigartigkeit

4-Butoxybenzoesäure-biphenyl-4-ylester ist aufgrund seiner Butoxygruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen besondere chemische Eigenschaften verleiht. Dieses Strukturmerkmal beeinflusst seine Reaktivität und Wechselwirkungen mit anderen Molekülen, wodurch es für bestimmte Forschungs- und Industrieanwendungen wertvoll wird .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.